5-(2,4-Difluorophenyl)pyrimidine
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Overview
Description
5-(2,4-Difluorophenyl)pyrimidine is a heterocyclic aromatic organic compound that features a pyrimidine ring substituted with a 2,4-difluorophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluorophenyl)pyrimidine typically involves the reaction of 2,4-difluorobenzaldehyde with guanidine or its derivatives under basic conditions. One common method is the cyclization of 2,4-difluorobenzaldehyde with guanidine carbonate in the presence of a base such as sodium ethoxide. The reaction is carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Difluorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace fluorine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-(2,4-Difluorophenyl)pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenylpyridine
- 2,4-Difluorophenylthiazole
- 2,4-Difluorophenylimidazole
Uniqueness
5-(2,4-Difluorophenyl)pyrimidine is unique due to its specific substitution pattern and the presence of both fluorine atoms and a pyrimidine ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in specific research and industrial contexts.
Properties
CAS No. |
914349-43-2 |
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Molecular Formula |
C10H6F2N2 |
Molecular Weight |
192.16 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H6F2N2/c11-8-1-2-9(10(12)3-8)7-4-13-6-14-5-7/h1-6H |
InChI Key |
ZFNNLNRSABLHKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=CN=C2 |
Origin of Product |
United States |
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